

Application Notes and Protocols: OICR-9429 Dosage for Mouse Models

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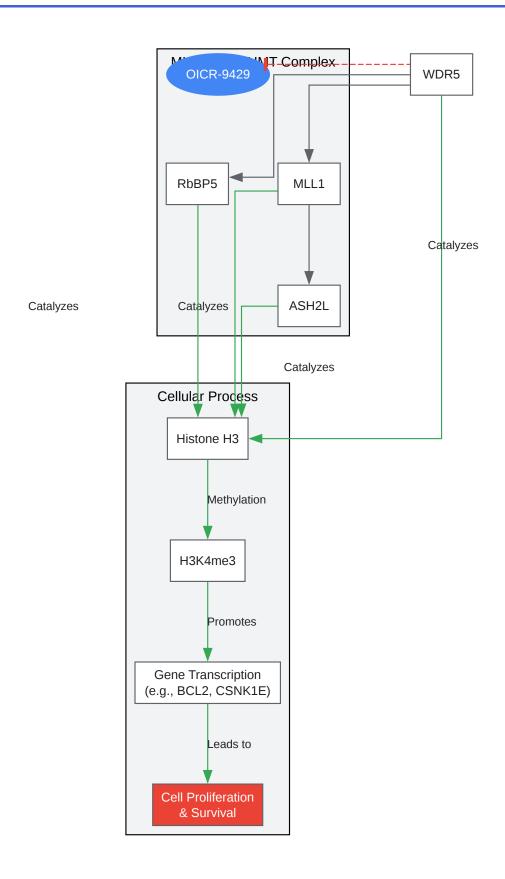
Audience: Researchers, scientists, and drug development professionals.

Introduction: OICR-9429 is a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1] By binding to a pocket on WDR5, OICR-9429 competitively disrupts the formation of the WDR5-MLL protein complex.[2][3] This complex is crucial for the methylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[4][5] Dysregulation of the WDR5-MLL axis is implicated in various cancers, including acute myeloid leukemia (AML), bladder cancer, and prostate cancer.[2][4][6] OICR-9429 serves as a valuable chemical probe to investigate the biological functions of WDR5 and as a potential therapeutic agent, demonstrating anti-proliferative and pro-apoptotic effects in preclinical cancer models.[3]

Mechanism of Action: OICR-9429 Signaling Pathway

The primary mechanism of OICR-9429 involves the direct inhibition of the WDR5-MLL protein-protein interaction. This disruption prevents the catalytic activity of the MLL complex, leading to a reduction in H3K4 trimethylation at the promoter regions of target genes, which in turn suppresses cancer cell proliferation, metastasis, and enhances apoptosis.[2]





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Caption: OICR-9429 inhibits the WDR5-MLL complex, reducing H3K4me3 and suppressing oncogenes.

Quantitative Data Summary: OICR-9429 Dosage in Mouse Models

The following table summarizes the dosages and administration routes of OICR-9429 used in various preclinical mouse models as reported in the literature.



Mouse Model	Cancer/Di sease Type	Dosage	Administr ation Route	Treatmen t Schedule	Key Findings	Referenc e
BALB/c Nude	Bladder Cancer	30 mg/kg, 60 mg/kg	Intraperiton eal (i.p.)	Not Specified	Suppresse d tumor growth and enhanced cisplatin sensitivity.	[2][4]
Patient- Derived Xenograft (PDX)	Ovarian Cancer	3 mg/kg	Intraperiton eal (i.p.)	Not Specified	Enhanced sensitivity to Topotecan and Cisplatin.	[7]
C57BL/6	Angiotensi n II- induced Cardiac Fibrosis	3 mg/kg	Intraperiton eal (i.p.)	Daily, starting 1 day after Ang II pump implantatio n for 4 weeks.	Significantl y reduced cardiac fibrosis.	[7]
NSG- SGM3 (PDX)	Acute Myeloid Leukemia (AML)	Dose based on PK data	Not Specified	Not Specified	Compared with WDR5 degrader MS67; MS67 showed superior tumor growth suppressio n.	[5]



Experimental Protocols Protocol 1: Preparation of OICR-9429 for In Vivo Administration

This protocol provides a general method for formulating OICR-9429 for intraperitoneal injection in mice, based on common vehicle formulations.

Materials:

- OICR-9429 powder
- Dimethyl sulfoxide (DMSO), fresh and high-purity
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes and syringes

Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of OICR-9429 in DMSO (e.g., 100 mg/mL).[2] Ensure the powder is completely dissolved. Gentle warming or sonication may be required.[8]
- Vehicle Preparation (Example Formulation): A common vehicle consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.[2][8]
 - Note: The final concentration of the working solution should be calculated based on the desired dose (mg/kg), the average weight of the mice, and the injection volume (typically 100-200 μL). For a 10 mg/kg dose in a 20g mouse with a 100 μL injection volume, the final concentration would be 2 mg/mL.[8]
- Working Solution Formulation: a. In a sterile tube, add the required volume of the OICR-9429
 DMSO stock solution. b. Add the PEG300 and mix thoroughly until the solution is clear. c.



Add the Tween 80 and mix again until clear. d. Finally, add the sterile saline or PBS to reach the final volume and mix thoroughly.

 Administration: The freshly prepared solution should be administered to the mice via intraperitoneal injection immediately for optimal results.[4]

Protocol 2: Xenograft Mouse Model Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of OICR-9429 in a subcutaneous xenograft mouse model.

Workflow Overview:



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Caption: Standard workflow for an in vivo xenograft study to evaluate OICR-9429 efficacy.

Procedure:

- Cell Culture & Implantation:
 - Culture the selected cancer cell line (e.g., bladder cancer T24 cells) under standard conditions.
 - Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
 - Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude).[2]
- Tumor Growth and Grouping:
 - Monitor mice regularly for tumor formation.



- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, OICR-9429 30 mg/kg, OICR-9429 60 mg/kg).
- Drug Administration:
 - Prepare OICR-9429 and vehicle solutions as described in Protocol 1.
 - Administer the assigned treatment via intraperitoneal injection according to the planned schedule (e.g., daily, 5 days a week).
- Efficacy and Toxicity Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
 (Volume = 0.5 x Length x Width²).
 - Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.[5]
- Study Endpoint and Tissue Analysis:
 - The study may be terminated when tumors in the control group reach a maximum allowable size or after a fixed duration.
 - At the endpoint, euthanize the mice and excise the tumors. Record the final tumor weight.
 [7]
 - Process tumors for downstream analysis:
 - Immunohistochemistry (IHC): Fix a portion of the tumor in formalin to analyze protein expression and localization (e.g., H3K4me3, Ki-67).
 - Western Blot: Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis to measure levels of target proteins like WDR5 or apoptosis markers (e.g., cleavedcaspase 3, cleaved-PARP1).[7]
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma and tumor samples can be collected at specific time points after the final dose to measure drug concentration and target engagement.[5]



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